6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridine-2-thiol
Overview
Description
6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridine-2-thiol is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
- These kinases play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) through phosphorylation .
- Phosphorylation of IκBα leads to its degradation, allowing NF-κB to translocate to the nucleus and regulate gene expression .
- Downstream effects include the transcription of pro-inflammatory cytokines, chemokines, and anti-apoptotic genes .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with bromoacetyl bromide, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridine-2-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or other oxidized derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or iodine can be used to oxidize the thiol group.
Cyclization Reactions: Cyclization can be facilitated by using dehydrating agents or under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted imidazo[4,5-b]pyridines, disulfides, and various fused heterocyclic compounds.
Scientific Research Applications
6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridine-2-thiol has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
- 3-Methyl-3H-imidazo[4,5-b]pyridine
- 3-Bromoindazole
Uniqueness
6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridine-2-thiol is unique due to the presence of both a bromine atom and a thiol group, which confer distinct reactivity and biological activity. This combination allows for diverse chemical modifications and the potential to develop a wide range of derivatives with varying properties .
Properties
IUPAC Name |
6-bromo-5-methyl-1,3-dihydroimidazo[4,5-b]pyridine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S/c1-3-4(8)2-5-6(9-3)11-7(12)10-5/h2H,1H3,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOILFGOWAYSAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)NC(=S)N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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